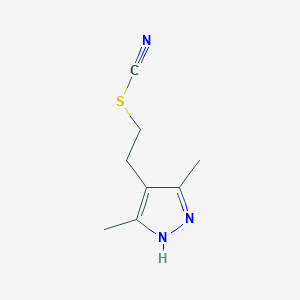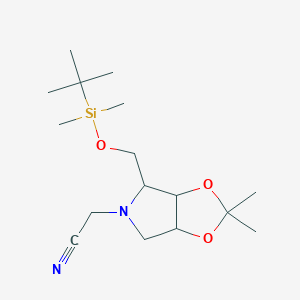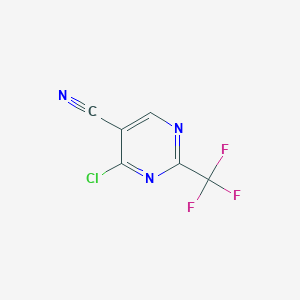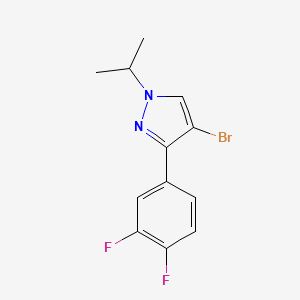
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester is an organic compound that belongs to the class of thiocyanates. This compound is characterized by the presence of a thiocyanate group (-SCN) attached to an ethyl ester moiety, which is further connected to a pyrazole ring substituted with two methyl groups at positions 3 and 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester typically involves the reaction of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol with thiocyanic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an inert solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.
Substitution: Amines or alcohols in the presence of a base such as triethylamine (TEA) at elevated temperatures.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester involves its interaction with specific molecular targets. The thiocyanate group can interact with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The pyrazole ring can also interact with various biological receptors, modulating their function and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiocyanic acid ethyl ester: Similar in structure but lacks the pyrazole ring, making it less versatile in biological applications.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Contains a pyrazole ring but differs in the attached functional groups, leading to different chemical and biological properties.
Uniqueness
Thiocyanic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl ester is unique due to the combination of the thiocyanate group and the substituted pyrazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
83467-30-5 |
|---|---|
Fórmula molecular |
C8H11N3S |
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate |
InChI |
InChI=1S/C8H11N3S/c1-6-8(3-4-12-5-9)7(2)11-10-6/h3-4H2,1-2H3,(H,10,11) |
Clave InChI |
SRQPYDHJCVMVPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C)CCSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)






![6-Vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12069855.png)






